Ruberythric acid

Descripción

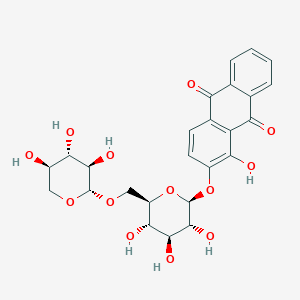

Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGGSVAWTYHZBI-CVQRFVFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026553 | |

| Record name | Alizarin primeveroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-84-1 | |

| Record name | Ruberythric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruberythric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin primeveroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUBERYTHRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4360A2Y7JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ruberythric acid chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruberythric acid, a naturally occurring anthraquinone (B42736) glycoside found in the roots of the madder plant (Rubia tinctorum L.), has garnered significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented to facilitate further research and development. While direct evidence of its modulation of specific signaling pathways is still emerging, this document summarizes the current understanding and provides a framework for future investigation.

Chemical Structure and Properties

This compound is chemically known as 1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione.[1] It is an alizarin (B75676) 2-β-primeveroside, consisting of the anthraquinone aglycone, alizarin, linked to the disaccharide primeverose.[2][3]

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including NMR and X-ray crystallography.[4][5][6][7] The solid-state structure reveals extensive intermolecular hydrogen bonding between the sugar moieties and intramolecular hydrogen bonding within the hydroxyquinone groups.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C25H26O13 | [1][3] |

| Molecular Weight | 534.47 g/mol | [1][3][8] |

| CAS Number | 152-84-1 | [1][2] |

| Appearance | Golden-yellow, silky, lustrous prisms or long needles | [1] |

| Melting Point | 259-261 °C (from water) | [1] |

| Solubility | Soluble in hot water and alkalies; sparingly soluble in methanol (B129727) and ethanol (B145695); practically insoluble in benzene (B151609) and cold water. | [1][2][9] |

| IUPAC Name | 1-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | [8] |

Biological Activities

This compound has been reported to exhibit a range of biological activities, making it a compound of interest for drug development.

-

Antioxidant Activity: this compound has demonstrated antioxidant properties, which are likely attributable to its phenolic structure.[3]

-

Anti-inflammatory Activity: Studies on extracts of Rubia species containing this compound suggest potential anti-inflammatory effects.[3]

-

Antimicrobial Activity: this compound has been investigated for its potential antimicrobial properties.[3]

Quantitative data on the biological potency of isolated this compound is still emerging in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Extraction of this compound from Rubia tinctorum

Objective: To extract and isolate this compound from the roots of Rubia tinctorum.

Materials:

-

Dried and ground roots of Rubia tinctorum

-

Ethanol (95% or absolute)

-

Methanol (HPLC grade)

-

Water (distilled or deionized)

-

Soxhlet apparatus

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

Extraction:

-

Place 100 g of dried, powdered Rubia tinctorum roots into a cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 500 mL of ethanol to the round-bottom flask.

-

Heat the solvent to reflux and continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

-

Concentration:

-

After extraction, allow the solution to cool to room temperature.

-

Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Purification (Column Chromatography):

-

Prepare a silica (B1680970) gel column (e.g., 60-120 mesh) with a suitable solvent system (e.g., a gradient of chloroform (B151607) and methanol).

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

-

-

Crystallization:

-

Dissolve the concentrated fraction in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, then refrigerate to promote crystallization.

-

Collect the golden-yellow crystals of this compound by filtration and wash with a small amount of cold water.

-

Dry the crystals under vacuum.

-

Characterization of this compound

Objective: To confirm the purity of the isolated this compound and for quantitative analysis.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or acetic acid (for mobile phase modification)

Protocol:

-

Sample Preparation: Dissolve a small amount of the isolated this compound in methanol or the initial mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm or 280 nm.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and UV spectrum of the major peak should be compared with a known standard of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound in 0.5-0.7 mL of DMSO-d6.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d6

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.9-7.7 | m | Aromatic protons |

| ~7.4 | d | Aromatic proton |

| ~5.1 | d | Anomeric proton (glucose) |

| ~4.3 | d | Anomeric proton (xylose) |

| ~3.8-3.1 | m | Sugar protons |

Table 3: ¹³C NMR Spectral Data of this compound in DMSO-d6

| Chemical Shift (ppm) | Assignment |

| ~188 | C=O |

| ~182 | C=O |

| ~161 | C-OH (aromatic) |

| ~150-115 | Aromatic carbons |

| ~103 | Anomeric carbon (glucose) |

| ~104 | Anomeric carbon (xylose) |

| ~77-60 | Sugar carbons |

Note: Specific chemical shifts can vary slightly depending on the instrument and experimental conditions.

Biological Activity Assays

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate reader

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Objective: To assess the in vitro anti-inflammatory activity of this compound.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Spectrophotometer

Protocol:

-

Prepare a 1% w/v solution of BSA in PBS.

-

Prepare a series of dilutions of this compound in PBS.

-

To 0.2 mL of each this compound dilution, add 2.8 mL of the BSA solution.

-

Incubate the samples at 37°C for 20 minutes.

-

Heat the samples at 70°C for 5 minutes.

-

After cooling, measure the absorbance at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (BSA solution without the sample), and A_sample is the absorbance of the sample.

-

Determine the IC50 value.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microplates

Protocol:

-

Prepare a standardized inoculum of the test microorganism in the broth medium.

-

Prepare a series of two-fold dilutions of this compound in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism without this compound) and a negative control (broth medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by isolated this compound. However, studies on extracts from Rubia species containing this compound suggest potential involvement in anti-inflammatory pathways. For instance, the inhibition of inflammatory markers such as TNF-α and interleukins could imply a potential interaction with the NF-κB signaling pathway. Further research is required to elucidate the precise molecular mechanisms and signaling cascades affected by this compound.

Hypothetical Workflow for Investigating Signaling Pathway Modulation

The following workflow illustrates a potential experimental approach to investigate the effect of this compound on a cellular signaling pathway, such as the NF-κB pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and interesting, albeit not yet fully quantified, biological activities. This technical guide provides a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. The detailed experimental protocols offer a starting point for consistent and reproducible research. Future investigations should focus on obtaining robust quantitative data for its biological effects and elucidating the specific molecular signaling pathways through which it exerts its action. Such studies will be crucial for the potential development of this compound into a novel therapeutic agent.

References

- 1. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum… [ouci.dntb.gov.ua]

- 2. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. Roburic Acid Suppresses NO and IL-6 Production via Targeting NF-κB and MAPK Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Ruberythric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruberythric acid, a prominent glycoside found in the roots of Rubia tinctorum (madder), has garnered significant interest within the scientific community. Historically utilized as a natural red dye, its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have positioned it as a molecule of interest for modern therapeutic applications. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and detailed experimental protocols for its extraction, quantification, and biological evaluation. Furthermore, this document elucidates a key signaling pathway associated with its anti-inflammatory effects, offering a valuable resource for researchers and professionals in drug discovery and development.

Chemical Identity and Synonyms

This compound, with the CAS Number 152-84-1 , is a well-characterized anthraquinone (B42736) glycoside.[1][2][3][4][5] It is also known by a variety of synonyms, which are crucial for comprehensive literature searches and chemical procurement.

Table 1: Synonyms of this compound

| Synonym | Reference(s) |

| Rubianic acid | [2][3][4][6] |

| Alizarin (B75676) 2-β-primeveroside | [2][3] |

| Rubierythric acid | [2][4] |

| Ruberythrinic acid | [3][6] |

| Alizarinprimeveroside | [4] |

| 1-Hydroxy-2-[(6-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-9,10-anthracenedione | [1][3] |

| 1-hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside | [1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₆O₁₃ | [1][2][3][4] |

| Molecular Weight | 534.47 g/mol | [1][3] |

| Appearance | Golden-yellow, silky, lustrous prisms or long needles | [3] |

| Melting Point | 259-261 °C | [3] |

| Solubility | Soluble in hot water and alkalies; slightly soluble in alcohol and ether; practically insoluble in benzene.[3][6] | [2][3][6] |

| InChI | InChI=1S/C25H26O13/c26-12-7-35-24(22(33)18(12)29)36-8-14-20(31)21(32)23(34)25(38-14)37-13-6-5-11-15(19(13)30)17(28)10-4-2-1-3-9(10)16(11)27/h1-6,12,14,18,20-26,29-34H,7-8H2/t12-,14-,18+,20-,21+,22-,23-,24+,25-/m1/s1 | [1][4] |

| InChIKey | GCGGSVAWTYHZBI-CVQRFVFPSA-N | [1][4] |

| SMILES | O=C1C=2C(C(=O)C=3C1=CC=CC3)=CC=C(O[C@@H]4O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO5">C@H--INVALID-LINK----INVALID-LINK--[C@H]4O)C2O | [1] |

Experimental Protocols

Extraction of this compound from Rubia tinctorum Roots

The following protocol describes a common method for the extraction of this compound, prioritizing the preservation of the glycosidic linkage which is susceptible to hydrolysis under harsh conditions.

Materials:

-

Dried and ground roots of Rubia tinctorum

-

Ethanol (96%)

-

Deionized water

-

Reflux apparatus

-

Filtration system (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of finely powdered madder root and place it into a 250 mL round-bottom flask.

-

Add 100 mL of an ethanol-water mixture (e.g., 70:30 v/v).

-

Set up the reflux apparatus and heat the mixture to a gentle boil for 2 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the extract through a Buchner funnel to separate the plant material from the liquid extract.

-

The extraction process can be repeated on the plant residue to maximize the yield.

-

Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the glycosides.

-

The resulting crude extract can be further purified using techniques such as column chromatography.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 10-50% A; 20-25 min, 50-90% A; 25-30 min, 90-10% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the sample.

Biological Activities and Signaling Pathways

This compound and extracts from Rubia species have demonstrated a range of biological effects. The anti-inflammatory properties are of particular interest for drug development.

Anti-inflammatory Activity

Compounds from Rubia species have been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the central mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are critical in the inflammatory response, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, extracts from Rubia have been observed to inhibit the IL-6/JAK2/STAT3 pathway, another crucial axis in inflammation.[7]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant potential of this compound can be attributed to its phenolic structure, which enables it to scavenge free radicals.

Antimicrobial Activity

Studies have indicated that extracts containing this compound possess activity against various microorganisms, suggesting its potential as an antimicrobial agent.[8]

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of this compound from its natural source and its subsequent analysis.

Caption: Workflow for this compound extraction and analysis.

Conclusion

This compound stands out as a natural compound with significant therapeutic potential. Its well-defined chemical properties, coupled with established methods for its extraction and analysis, provide a solid foundation for further research. The elucidation of its role in modulating inflammatory pathways opens up new avenues for the development of novel anti-inflammatory drugs. This guide serves as a comprehensive resource to facilitate and inspire future investigations into the promising applications of this compound in the fields of medicine and pharmacology.

References

- 1. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Isolation and extraction of this compound from Rubia tinctorum L. and crystal structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Rubia cordifolia L. ameliorates DSS-induced ulcerative colitis in mice through dual inhibition of NLRP3 inflammasome and IL-6/JAK2/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unveiling the Natural Origins of Ruberythric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of ruberythric acid, a bioactive anthraquinone (B42736) glycoside. The document details its primary plant origins, quantitative abundance, detailed protocols for its extraction and analysis, and an exploration of its biosynthetic pathway. Furthermore, it touches upon the biological activities associated with this compound and its parent compounds, offering insights for drug discovery and development.

Principal Natural Sources of this compound

This compound is predominantly found in the roots of plants belonging to the Rubia genus, with Dyer's Madder (Rubia tinctorum) being the most well-documented and abundant source.[1][2][3][4] This perennial plant has been historically utilized for its red dyeing properties, which are attributed to its rich anthraquinone content. The roots of R. tinctorum are particularly rich in this compound and another glycoside, lucidin (B1675361) primeveroside.[1][3][4]

Other species within the Rubia genus, such as Rubia cordifolia (Indian Madder) and Rubia akane, also contain this compound, although often in varying and sometimes lower concentrations compared to R. tinctorum.[5] The concentration of this compound and other anthraquinones can be influenced by factors such as the plant's age, growing conditions, and the specific cultivar.[6]

Quantitative Analysis of this compound in Natural Sources

Quantitative data on this compound content is crucial for sourcing and standardization in research and development. The following table summarizes available data on the concentration of this compound and its aglycone, alizarin (B75676), in Rubia tinctorum roots. It is important to note that this compound is the glycoside of alizarin, and its concentration is often reported in conjunction with other anthraquinones.

| Plant Source | Plant Part | Compound | Concentration/Ratio | Analytical Method | Reference |

| Rubia tinctorum (Iranian madder) | Dried and Ground Roots | This compound & Lucidin primeveroside to Alizarin Ratio (in ethanol (B145695) extract) | 236.8:1 (mg/cm³) | HPLC | [3] |

| Rubia tinctorum (Iranian madder) | Dried and Ground Roots | This compound & Lucidin primeveroside to Alizarin Ratio (in water extract) | 21.7:1 (mg/cm³) | HPLC | [3] |

| Rubia tinctorum (various cultivars) | Dried Roots | Alizarin (aglycone of this compound) | 6.1 - 11.8 mg/g | HPLC-UV | [6] |

| Rubia tinctorum (3-year-old cultivars) | Dried Roots | Alizarin (aglycone of this compound) | 8.7 mg/g | Not Specified | [6] |

Experimental Protocols

Extraction of this compound from Rubia tinctorum Roots

This protocol is a representative method synthesized from established laboratory practices for the preferential extraction of anthraquinone glycosides while minimizing hydrolysis.

Objective: To extract this compound from dried Rubia tinctorum roots.

Materials and Reagents:

-

Dried and finely ground roots of Rubia tinctorum

-

Ethanol (95% or absolute)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Stirring plate and stir bar

-

Filter paper or Büchner funnel with vacuum filtration setup

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried, powdered Rubia tinctorum root and place it into a 500 mL round-bottom flask.

-

Add 200 mL of 95% ethanol to the flask along with a magnetic stir bar.

-

Set up the reflux apparatus with the condenser securely clamped and water flowing through it.

-

Heat the mixture to a gentle reflux while stirring continuously for 3 hours. Ethanol is the preferred solvent as it yields a higher ratio of glycosides to their aglycones compared to water.[3]

-

After 3 hours, turn off the heat and allow the mixture to cool to room temperature.

-

Filter the extract through filter paper or a Büchner funnel to separate the plant material from the ethanolic solution.

-

Wash the plant residue with a small amount of fresh ethanol to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the glycosides.

-

The resulting crude extract will be a concentrated, orange-to-red solution or solid, rich in this compound and other anthraquinone glycosides.

Isolation and Purification by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials and Reagents:

-

Crude ethanolic extract of Rubia tinctorum

-

Silica (B1680970) gel (for column chromatography)

-

Glass chromatography column

-

Elution solvents: A gradient of chloroform (B151607) and methanol (B129727) is commonly used.

-

Fraction collector or test tubes

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pack the chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial elution solvent.

-

Carefully load the dissolved extract onto the top of the silica gel column.

-

Begin the elution process with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., methanol).

-

Collect the eluting solvent in fractions.

-

Monitor the separation of compounds by spotting the collected fractions onto TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Fractions containing the same compound (as determined by TLC) are pooled together.

-

The fractions corresponding to this compound are combined and the solvent is evaporated to yield the purified compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in an extract.

Instrumentation and Conditions (representative):

-

HPLC System: With a UV-Vis or Diode Array Detector (DAD)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid, like formic acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm or 280 nm

-

Injection Volume: 10-20 µL

-

Standard: A certified reference standard of this compound is required for creating a calibration curve.

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Prepare the sample extract by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biosynthesis and Biological Activity

Biosynthesis of this compound

The biosynthesis of the anthraquinone core in Rubia species follows the chorismate/o-succinylbenzoic acid pathway.[7] Rings A and B of the anthraquinone skeleton are derived from shikimic acid via chorismate and o-succinylbenzoate. Ring C is formed from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are products of the methylerythritol phosphate (B84403) (MEP) pathway.[7][8] The final step in the formation of this compound is the glycosylation of the alizarin aglycone.

Biological Activity and Signaling Pathways

Extracts from Rubia species, rich in anthraquinones including this compound, have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5]

While much of the research has focused on the crude extracts or the aglycones like alizarin and purpurin, there is emerging evidence for the bioactivity of the glycosides. Molecular docking studies have suggested that this compound has an affinity for key targets involved in inflammation.[4] Furthermore, network pharmacology analyses of Rubia tinctorum metabolites have implicated their involvement in crucial cancer-related signaling pathways, including the NF-kappa B signaling pathway.[5]

However, detailed experimental studies delineating the specific signaling pathways directly modulated by purified this compound are still limited. The anti-inflammatory effects of other anthraquinones from Rubia have been linked to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, and the modulation of the NF-κB and MAPK signaling pathways.[4] Given the structural similarity, it is plausible that this compound may exert its effects through similar mechanisms, but further investigation is required to confirm this. The potential for this compound to influence these pathways makes it an interesting candidate for further drug development research.

References

- 1. [PDF] Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes | Semantic Scholar [semanticscholar.org]

- 2. Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum… [ouci.dntb.gov.ua]

- 3. Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Integrated Network Pharmacology, Molecular Modeling, LC–MS Profiling, and Semisynthetic Approach for the Roots of Rubia tinctorum L. Metabolites in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Rubia tinctorum: A Comprehensive Technical Guide to Ruberythric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubia tinctorum, commonly known as dyer's madder, has been a source of natural pigments for centuries.[1] Its roots are particularly rich in a variety of anthraquinone (B42736) compounds, which are of significant interest for their dyeing properties and potential pharmacological activities.[2][3] Among these, Ruberythric acid (CAS 152-84-1) is a primary glycoside and a key precursor to the well-known dye, alizarin (B75676).[4][5] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, extraction from Rubia tinctorum, analytical quantification, and biological activities.

This compound is an anthraquinone glycoside composed of an alizarin backbone linked to a primeverose disaccharide (a xylose and glucose unit).[6] Its chemical structure is fundamental to its properties and biological functions. While historically significant as a colorant, recent research has highlighted its potential as a bioactive molecule, making it a subject of interest for drug discovery and development.[6][7]

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₂₅H₂₆O₁₃.[6][8] It appears as golden-yellow, silky, lustrous prisms or long needles.[9] The molecule's stability is pH-dependent; it is susceptible to hydrolysis under strongly acidic or alkaline conditions, which cleaves the glycosidic bonds.[6][10] When subjected to boiling water or enzymatic hydrolysis, this compound decomposes to form alizarin and primeverose.[6][10]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 152-84-1 | [8] |

| Molecular Formula | C₂₅H₂₆O₁₃ | [6][8] |

| Molecular Weight | 534.47 g/mol | [6][11] |

| Appearance | Golden-yellow, silky, lustrous prisms or long needles | [9] |

| Melting Point | 259-261°C (from water) | [9] |

| Solubility | Soluble in hot water and alkalis; slightly soluble in alcohol and ether; practically insoluble in benzene. | [9][10] |

| Decomposition | Decomposes in boiling water, acids, and alkalis to form alizarin. | [6][10] |

Extraction and Isolation from Rubia tinctorum

The extraction of this compound from the roots and rhizomes of Rubia tinctorum is a critical first step for its study and application. The choice of solvent significantly impacts the yield and purity of the extracted glycosides.

Experimental Protocol: Solvent Extraction

This protocol is a generalized procedure based on methodologies found in the literature.[1][12][13]

-

Preparation of Plant Material : Dried roots of Rubia tinctorum are ground into a fine powder to increase the surface area for extraction.

-

Solvent Selection : Ethanol has been shown to be an effective solvent, yielding a higher ratio of glycosides to their aglycones compared to water.[1] A common extraction solvent is an ethanol-water mixture. Other solvents like methanol (B129727) are also used.[5][12] The most common procedure described for extracting anthraquinone derivatives is a mixture of 37% hydrochloric acid/methanol/water (2:1:1, v/v/v), though this acidic method can cause hydrolysis of the glycosides.[11][12]

-

Extraction Process :

-

Macerate the powdered root material in the chosen solvent (e.g., ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

-

The mixture is then subjected to reflux or Soxhlet extraction for several hours to ensure efficient extraction. Soxhlet extraction has been shown to yield a higher amount of reddish solid material compared to maceration.[5]

-

Alternatively, ultrasound-assisted extraction can be employed to enhance efficiency.

-

-

Filtration and Concentration :

-

After extraction, the mixture is filtered to remove solid plant debris.

-

The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Purification :

-

The crude extract can be further purified using chromatographic techniques.

-

Column chromatography using silica (B1680970) gel with a suitable mobile phase (e.g., a gradient of methanol in chloroform) is a common method.[5]

-

Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[5]

-

Fractions rich in this compound are combined and the solvent is evaporated to yield the purified compound. Crystallization from a suitable solvent like hot water can be performed for further purification.[9]

-

Quantitative Analysis

Accurate identification and quantification of this compound in extracts are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical methods employed.[11][12]

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

-

Column : A reversed-phase C18 column is typically used for separation.[4][12]

-

Mobile Phase : A gradient elution using a mixture of water (often acidified slightly, e.g., with acetic acid) and an organic solvent like acetonitrile (B52724) or methanol is common.[12]

-

Detection : Detection is typically performed at a wavelength of 250 nm, where anthraquinones exhibit strong absorbance.[4][12]

-

Quantification : Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample chromatogram is compared to the calibration curve to determine its concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : A known amount of the dried extract is dissolved in a deuterated solvent, typically DMSO-d₆.[11]

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis : The ¹H NMR spectrum of the extract is recorded. This compound has characteristic non-overlapping signals that can be used for its identification and quantification.[11]

-

Quantification : A standard-free method can be employed by using the calibrated residual proton signal of the solvent (e.g., DMSO-d₆) as an internal reference.[11] The integral of the characteristic this compound signal is compared to the integral of the reference signal to calculate its concentration.

Table 2: Analytical Data for this compound Quantification

| Analytical Method | Parameter | Value | References |

| HPLC | Column | Reversed-Phase C18 | [4][12] |

| Mobile Phase | Water-Acetonitrile Gradient | [4][12] | |

| Detection Wavelength | 250 nm | [4][12] | |

| Retention Time (Example) | 19.098 min | [11] | |

| ¹H NMR | Solvent | DMSO-d₆ | [11] |

| Characteristic Signal | Non-overlapping singlet | [11] |

Biological Activity

This compound has demonstrated a range of biological activities that suggest its potential for therapeutic applications. Its effects are primarily inhibitory on key cellular processes.[6] It has also been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties.[7]

Key reported biological activities include:

-

Inhibition of DNA Synthesis : Research indicates that this compound can inhibit the synthesis of DNA, which could impede cellular replication and growth, a hallmark of anti-cancer agents.[6]

-

Inhibition of Protein Synthesis : The compound also interferes with protein synthesis, further contributing to its potential cytotoxic effects against cancer cells.[6]

-

Alteration of Mitochondrial Membrane Potential : this compound can alter the membrane potential of mitochondria, which is critical for cellular energy production and can trigger apoptosis (programmed cell death).[6]

While the precise signaling pathways through which this compound exerts these effects are still under investigation, its ability to interfere with fundamental cellular processes makes it a compound of interest for oncology and other therapeutic areas.[6]

It is important to note that research into the signaling pathways has been conducted on the induction of anthraquinone production in Rubia tinctorum cell cultures, rather than the direct downstream effects of this compound itself. For instance, chitosan (B1678972) has been shown to enhance anthraquinone production by activating pathways involving Ca²⁺, phospholipase C (PLC), protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK).[14]

Conclusion

This compound, a primary anthraquinone glycoside from Rubia tinctorum, represents a molecule of significant scientific interest. This guide has provided a technical overview of its chemical properties, established protocols for its extraction and quantification, and summarized its known biological activities. The methodologies presented for extraction and analysis provide a foundation for researchers to isolate and study this compound. Furthermore, its demonstrated bioactivities, particularly the inhibition of DNA and protein synthesis, warrant further investigation for potential applications in drug development. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Rubia Tinctorum, Morinda Officinalis and Anthraquinones - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. Isolation and identification of 1,2-dihydroxy-9,10-anthraquinone (Alizarin) from the roots of Maddar plant (Rubia tinctorum) – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Buy this compound | 152-84-1 [smolecule.com]

- 7. CAS 152-84-1: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | C25H26O13 | CID 92101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [drugfuture.com]

- 10. cameo.mfa.org [cameo.mfa.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of Ruberythric Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruberythric acid, a prominent anthraquinone (B42736) glycoside found in the roots of plants from the Rubia genus, particularly Rubia tinctorum (common madder), is the precursor to the historic red dye, alizarin (B75676). Beyond its tinctorial properties, this compound and its derivatives are of increasing interest in the pharmaceutical and drug development sectors due to their diverse biological activities. Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and the genetic basis of its formation. The guide includes a compilation of quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

The Biosynthesis Pathway of this compound: From Primary Metabolism to a Complex Secondary Metabolite

The biosynthesis of this compound is a multi-step process that originates from primary metabolic pathways and culminates in a complex glycosylated anthraquinone. The pathway can be conceptually divided into three main stages:

-

Formation of the Anthraquinone Core (Alizarin) via the Chorismate/o-Succinylbenzoic Acid Pathway: This stage involves the convergence of the shikimate and the tricarboxylic acid (TCA) cycle pathways to construct the characteristic three-ring anthraquinone structure.

-

Derivation of the Isoprenoid Precursor: The C5 isoprene (B109036) unit, which forms the third ring of the anthraquinone, is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway.

-

Glycosylation of the Aglycone: The final step involves the attachment of a primeverose sugar moiety to the alizarin aglycone, catalyzed by a specific UDP-glycosyltransferase.

Formation of the Anthraquinone Core

The formation of the alizarin backbone begins with precursors from the shikimate pathway and the TCA cycle.

-

Shikimate Pathway: This pathway, common in plants and microorganisms, converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate into chorismate .[1] Chorismate is a critical branch-point metabolite, leading to the synthesis of aromatic amino acids and a vast array of secondary metabolites. In the biosynthesis of alizarin, chorismate is first converted to isochorismate by the enzyme isochorismate synthase (ICS).

-

TCA Cycle and the o-Succinylbenzoic Acid (OSB) Pathway: Isochorismate then reacts with α-ketoglutarate , an intermediate of the TCA cycle, in a reaction catalyzed by o-succinylbenzoate synthase (OSBS), to form o-succinylbenzoic acid (OSB) .[2] OSB is then activated by the attachment of coenzyme A, a reaction mediated by o-succinylbenzoate-CoA ligase, to produce OSB-CoA . The subsequent cyclization of OSB-CoA leads to the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA) , which constitutes rings A and B of the anthraquinone structure.[2]

Formation of Ring C from the MEP Pathway

The third ring (ring C) of the alizarin molecule is derived from an isoprenoid precursor.[3] Tracer studies have shown that this precursor is dimethylallyl diphosphate (B83284) (DMAPP) , which is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.[3] The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce both isopentenyl diphosphate (IPP) and its isomer, DMAPP.[4]

The precise enzymatic steps and intermediates that mediate the condensation of DHNA and DMAPP to form the final alizarin structure are not yet fully characterized.[3] This remains an area of active research in the field.

Glycosylation: The Final Step in this compound Formation

The final step in the biosynthesis of this compound is the glycosylation of the alizarin aglycone. This reaction involves the transfer of a primeverose (a disaccharide composed of glucose and xylose) unit from a UDP-activated sugar donor to the hydroxyl group at the C2 position of alizarin. This step is catalyzed by a UDP-glycosyltransferase (UGT) .

While the specific UGT responsible for this reaction in Rubia tinctorum has not been definitively characterized, studies on the related species Rubia yunnanensis have identified several UGTs capable of glycosylating anthraquinones.[2] This suggests the presence of a homologous enzyme in Rubia tinctorum. The sugar donor for this reaction is likely UDP-primeverose , which would be synthesized from UDP-glucose and UDP-xylose.

References

- 1. [PDF] Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

Ruberythric Acid: A Technical Guide to Solubility in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of ruberythric acid in aqueous and organic solvent systems. The information contained herein is intended to support research, development, and formulation activities involving this natural compound.

Introduction

This compound is a glycoside of alizarin, found in the roots of the madder plant (Rubia tinctorum). It is a member of the anthraquinone (B42736) family of compounds and has been historically significant as a precursor to red dyes. In contemporary research, this compound is investigated for its potential biological activities, making a thorough understanding of its physicochemical properties, particularly solubility, essential for experimental design and product development. This guide summarizes the available solubility data, provides detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature. As a glycoside, it exhibits a degree of polarity conferred by its sugar moiety, while the anthraquinone aglycone is nonpolar. This dual nature dictates its solubility profile.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in the literature. The following table summarizes the available information. It is critical to note that the aqueous solubility value is an estimation and should be experimentally verified for any application.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Water | H₂O | ~123.4 mg/L[1] | 25 | Estimated value |

| Methanol | CH₃OH | Soluble[2] | Not Specified | Qualitative observation |

| Ethanol | C₂H₅OH | Sparingly Soluble[2] | Not Specified | Qualitative observation |

| Diethyl Ether | (C₂H₅)₂O | Slightly Soluble[3] | Not Specified | Qualitative observation |

| Benzene | C₆H₆ | Practically Insoluble[3] | Not Specified | Qualitative observation |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | Qualitative observation |

| Pyridine | C₅H₅N | Soluble | Not Specified | Qualitative observation |

Qualitative Solubility Observations

This compound's solubility in water is temperature-dependent; it is sparingly soluble in cold water but its solubility increases significantly in hot water[4][5]. It is generally soluble in polar organic solvents[6].

Experimental Protocols

Accurate determination of solubility is crucial for a wide range of applications, from designing extraction procedures to developing formulations for pharmacological studies. The following section details a robust experimental protocol for determining the thermodynamic solubility of this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent in the presence of excess solid solute.

3.1.1 Materials and Equipment

-

This compound (solid, high purity)

-

Solvents of interest (e.g., water, methanol, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

3.1.2 Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended[7][8].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

Analytical Method: HPLC-UV for Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in the saturated solutions.

3.2.1 HPLC System and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[9]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.0) and an organic solvent (e.g., acetonitrile)[9]. The exact composition should be optimized for good peak shape and separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector set at a wavelength where this compound exhibits maximum absorbance (e.g., around 254 nm)[10].

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

3.2.2 Calibration

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution of the experimental samples.

-

Inject the standard solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the experimental samples.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in water and common organic solvents. While qualitative data is available, there is a clear need for more extensive quantitative solubility studies across a broader range of solvents and temperatures to support advanced research and development. The detailed experimental protocol provided herein offers a standardized approach for researchers to generate reliable and reproducible solubility data for this compound and other natural products. Such data is indispensable for the rational design of extraction processes, formulation strategies, and in vitro and in vivo studies.

References

- 1. This compound, 152-84-1 [thegoodscentscompany.com]

- 2. This compound | CAS:152-84-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound [drugfuture.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Buy this compound | 152-84-1 [smolecule.com]

- 6. CAS 152-84-1: this compound | CymitQuimica [cymitquimica.com]

- 7. who.int [who.int]

- 8. enamine.net [enamine.net]

- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Hydrolysis of Ruberythric Acid: A Technical Guide to Alizarin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of ruberythric acid to produce alizarin (B75676), a vibrant red anthraquinone (B42736) dye with historical significance and contemporary applications in research and development. The document details the core chemical transformation, explores various methodologies for achieving this conversion, and presents relevant quantitative data in a structured format. Furthermore, it offers detailed experimental protocols and visual representations of the chemical pathways and workflows to facilitate a deeper understanding and practical application of this process. A key consideration in this process is the simultaneous hydrolysis of lucidin (B1675361) primeveroside to the mutagenic aglycone lucidin, and methods to mitigate this undesirable side reaction are addressed.

Introduction

Alizarin (1,2-dihydroxyanthraquinone) is a prominent natural dye historically extracted from the roots of the madder plant (Rubia tinctorum).[1][2] In its natural state within the plant, alizarin is primarily present as its glycoside, this compound.[3][4] The conversion of this compound to alizarin is a critical step for its use as a pigment and for various scientific applications. This hydrolysis reaction involves the cleavage of the primeveroside sugar moiety from the alizarin aglycone.[5] Understanding and controlling this process is crucial for maximizing alizarin yield and purity, particularly while avoiding the formation of mutagenic byproducts like lucidin, which is formed from the co-occurring lucidin primeveroside.[6][7] This guide explores the chemical and enzymatic routes for this hydrolysis, providing the necessary technical details for its successful implementation in a laboratory setting.

Chemical Transformation

The fundamental reaction involves the hydrolysis of the glycosidic bond in this compound, releasing the aglycone alizarin and the disaccharide primeverose (composed of glucose and xylose). This process can be catalyzed by acids, bases, or enzymes.[3][8]

Chemical Reaction Pathway

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Alizarin - Wikipedia [en.wikipedia.org]

- 3. DE60128873T2 - Process for the preparation of a dye preparation based on madder root - Google Patents [patents.google.com]

- 4. alizarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots. | Semantic Scholar [semanticscholar.org]

- 8. EP1191070A1 - Method for the production of a dye preparation based on madder root - Google Patents [patents.google.com]

The Functional Significance of the Primeveroside Moiety in Ruberythric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruberythric acid, a prominent anthraquinone (B42736) glycoside found in the roots of the madder plant (Rubia tinctorum), has long been of interest primarily as the precursor to the vibrant red dye, alizarin (B75676).[1][2] Structurally, this compound is composed of an alizarin aglycone linked to a primeveroside disaccharide, which consists of glucose and xylose.[3] Historically, the focus has been on the cleavage of this sugar moiety to yield the desired chromophore. However, emerging research indicates that the primeveroside group is not merely a passive component for storage but plays a crucial role in modulating the physicochemical properties and biological activities of the molecule. This technical guide provides a comprehensive overview of the function of the primeveroside moiety in this compound, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development endeavors.

Physicochemical and Pharmacokinetic Influence of the Primeveroside Moiety

The attachment of the hydrophilic primeveroside moiety to the lipophilic alizarin aglycone significantly alters the molecule's properties. This glycosylation is a common strategy in plants to store secondary metabolites in an inactive, water-soluble form.[1] The sugar group enhances the stability and bioavailability of the compound.[4]

The most immediate function of the primeveroside moiety is to increase the water solubility of the otherwise poorly soluble alizarin. This is crucial for its storage in the plant's vacuole. From a pharmacological perspective, this enhanced solubility can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. While specific pharmacokinetic studies directly comparing this compound and alizarin are limited, it is generally understood that the glycoside form may have different absorption and transport mechanisms than the aglycone.

Comparative Biological Activities: The Impact of Glycosylation

The presence of the primeveroside moiety has a profound impact on the biological activity of the anthraquinone core. The following sections and tables summarize the available quantitative data comparing the bioactivities of this compound (in its glycosylated form within extracts) and its aglycone, alizarin.

Antioxidant Activity

Studies on Rubia tinctorum extracts have demonstrated that the antioxidant potential changes significantly upon hydrolysis of the glycosides. A comparative study on methanolic extracts before and after acid hydrolysis (which converts this compound to alizarin) provides insight into the role of the primeveroside moiety.

| Sample | Antioxidant Assay | EC50 Value (μg/mL) | Reference |

| Non-hydrolysed Extract (rich in this compound) | ABTS radical scavenging | Higher than hydrolysed extract | [1] |

| Hydrolysed Extract (rich in Alizarin) | ABTS radical scavenging | 5.65 | [1] |

| Synthetic Alizarin | ABTS radical scavenging | Higher than hydrolysed extract | [1] |

| Non-hydrolysed Extract (rich in this compound) | Ferric Reducing Antioxidant Power (FRAP) | Higher than hydrolysed extract | [1] |

| Hydrolysed Extract (rich in Alizarin) | Ferric Reducing Antioxidant Power (FRAP) | Lower than non-hydrolysed extract | [1] |

| Ascorbic Acid (Positive Control) | Ferric Reducing Antioxidant Power (FRAP) | Comparable to hydrolysed extract | [1] |

| Butylated Hydroxytoluene (BHT) (Positive Control) | ABTS radical scavenging | Higher than hydrolysed extract | [1] |

Table 1: Comparative Antioxidant Activity of Rubia tinctorum Extracts[1]

The data suggests that the aglycone-rich hydrolysed extract exhibits stronger antioxidant activity in the ABTS assay compared to the glycoside-rich non-hydrolysed extract.[1] This indicates that the primeveroside moiety may mask the full antioxidant potential of the alizarin core, which is unleashed upon its removal.

Antimicrobial Activity

Similar to the antioxidant activity, the antimicrobial properties of Rubia tinctorum extracts are influenced by the glycosylation state of the constituent anthraquinones.

| Sample (Concentration) | Staphylococcus aureus (Inhibition Zone mm) | Escherichia coli (Inhibition Zone mm) | Aspergillus niger (Inhibition Zone mm) | Reference |

| Non-hydrolysed Extract (1 mg/mL) | 12 | 10 | 14 | [4] |

| Hydrolysed Extract (1 mg/mL) | 15 | 12 | 18 | [4] |

| Synthetic Alizarin (1 mg/mL) | 13 | 11 | 16 | [4] |

| Ampicillin (Positive Control) | 25 | 22 | - | [4] |

Table 2: Comparative Antimicrobial Activity of Rubia tinctorum Extracts[4]

The hydrolysed extract, containing a higher concentration of alizarin, demonstrated greater antimicrobial activity against the tested strains compared to the non-hydrolysed extract.[4] This again suggests that the presence of the primeveroside moiety diminishes the antimicrobial efficacy of the anthraquinone structure.

Potential Therapeutic Mechanisms and Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is still emerging, research on related anthraquinones and their glycosides provides valuable insights into potential mechanisms of action.

Inhibition of Calcium Salt Crystallization

In vitro studies have shown that this compound can prevent the formation of calcium phosphate (B84403) and calcium oxalate (B1200264) crystals. This suggests a potential therapeutic application in the prevention of kidney stones. The exact mechanism is not fully elucidated, but it is hypothesized that the primeveroside moiety, with its multiple hydroxyl groups, may chelate calcium ions or interfere with crystal lattice formation.

Modulation of Inflammatory Pathways

Alizarin, the aglycone of this compound, has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. It is plausible that this compound, upon hydrolysis in the body, could exert anti-inflammatory effects through the release of alizarin. Furthermore, other anthraquinone glycosides have been found to modulate the Nrf2-mediated heme oxygenase-1 (HO-1) and MAPK signaling pathways, which are also involved in the inflammatory response.

Involvement in Metabolic Pathways

Recent studies have implicated this compound as a potential therapeutic agent for rheumatoid arthritis, suggesting its interaction with glycerophospholipid and pyrimidine (B1678525) metabolism. While the precise molecular targets within these pathways are yet to be fully elucidated, this opens up new avenues for research into the pharmacological effects of this compound beyond its traditional use.

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to alizarin using endogenous enzymes from madder root, a method that can be adapted for laboratory-scale production of alizarin while minimizing the formation of mutagenic lucidin.[2][5]

Workflow Diagram:

Materials:

-

Dried, finely powdered madder root (Rubia tinctorum)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

HPLC system with a C18 column and UV detector

Procedure:

-

Suspend a known quantity of dried, powdered madder root in deionized water (e.g., 10 g in 100 mL).

-

Stir the suspension at room temperature for 90 minutes. This allows the endogenous enzymes in the madder root to hydrolyze the this compound.

-

After 90 minutes, take an aliquot of the suspension for analysis.

-

Centrifuge the aliquot to pellet the solid material.

-

Filter the supernatant through a 0.45 µm filter.

-

Analyze the filtered supernatant by HPLC to determine the concentration of alizarin and any remaining this compound.

HPLC Analysis of this compound and Alizarin

This protocol provides a general method for the separation and quantification of this compound and alizarin by reverse-phase HPLC.[3][6]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Standards of this compound and alizarin

-

Sample extracts (e.g., from the enzymatic hydrolysis protocol)

Procedure:

-

Set up the HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions.

-

Prepare a standard curve for both this compound and alizarin by injecting known concentrations.

-

Inject the filtered sample extract onto the column.

-

Run a gradient elution program, for example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions

-

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Identify and quantify the peaks corresponding to this compound and alizarin by comparing their retention times and peak areas to the standards.

Conclusion and Future Directions

The primeveroside moiety of this compound is far from being an inert carrier for the alizarin aglycone. It fundamentally alters the molecule's solubility, bioavailability, and biological activity. The available data, primarily from extract-based studies, consistently indicates that the glycosylated form, this compound, exhibits lower antioxidant and antimicrobial activity compared to its aglycone, alizarin. This suggests that for certain applications, hydrolysis to release the more active aglycone may be beneficial.

However, the potential for this compound to inhibit calcium salt crystallization and modulate key metabolic pathways highlights the unique therapeutic possibilities of the intact glycoside. The primeveroside moiety may confer specific targeting or interaction capabilities that are lost upon its removal.

Future research should focus on several key areas:

-

Direct Comparative Studies: There is a critical need for studies that directly compare the biological activities of purified this compound and alizarin using a range of quantitative assays (e.g., IC50 values for specific enzyme inhibition).

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of both this compound and alizarin to clarify the in vivo fate of the primeveroside moiety.

-

Mechanism of Action: Further investigation into the molecular targets and signaling pathways specifically modulated by this compound is essential to elucidate its therapeutic potential, particularly in the context of inflammatory and metabolic diseases.

By delving deeper into the function of the primeveroside moiety, researchers and drug development professionals can unlock the full therapeutic potential of this historically significant natural product and its derivatives.

References

- 1. emerald.com [emerald.com]

- 2. Chemical and enzymatic hydrolysis of anthraquinone glycosides from madder roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Historical and Chemical Context of Ruberythric Acid: A Technical Guide to a Storied Natural Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

For millennia, the roots of the madder plant (Rubia tinctorum L.) have been a primary source of vibrant red dyes, coloring textiles across ancient civilizations from Egypt to Rome.[1] The key to this enduring color lies not in a single compound, but in a complex interplay of anthraquinone (B42736) glycosides, of which Ruberythric acid is a principal component. This technical guide delves into the historical and chemical context of this compound, providing an in-depth exploration of its role as a natural dye precursor, the traditional methods of its application, and modern analytical techniques for its characterization. For researchers in drug development, the rich ethnobotanical history and complex biochemistry of madder and its constituents may offer insights into novel bioactive compounds.

Chemical Properties and Conversion of this compound

This compound (C₂₅H₂₆O₁₃) is a glycoside, meaning it consists of a sugar part (primeverose) attached to a non-sugar part, the aglycone alizarin (B75676).[2] In its natural state within the madder root, this compound itself is not the final red dye. The celebrated color is primarily due to alizarin, which is liberated from this compound through hydrolysis—the breaking of the glycosidic bond. This transformation is central to the historical dyeing process and can be achieved through two primary mechanisms: